molecular formula C10H7Cl2F3O B8484181 alpha-Chloro-beta-(2-chloro-5-trifluoromethylphenyl)propionaldehyde

alpha-Chloro-beta-(2-chloro-5-trifluoromethylphenyl)propionaldehyde

Cat. No. B8484181
M. Wt: 271.06 g/mol
InChI Key: LRTHASBNAPNOLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Chloro-beta-(2-chloro-5-trifluoromethylphenyl)propionaldehyde is a useful research compound. Its molecular formula is C10H7Cl2F3O and its molecular weight is 271.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality alpha-Chloro-beta-(2-chloro-5-trifluoromethylphenyl)propionaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Chloro-beta-(2-chloro-5-trifluoromethylphenyl)propionaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

alpha-Chloro-beta-(2-chloro-5-trifluoromethylphenyl)propionaldehyde

Molecular Formula

C10H7Cl2F3O

Molecular Weight

271.06 g/mol

IUPAC Name

2-chloro-3-[2-chloro-5-(trifluoromethyl)phenyl]propanal

InChI

InChI=1S/C10H7Cl2F3O/c11-8(5-16)4-6-3-7(10(13,14)15)1-2-9(6)12/h1-3,5,8H,4H2

InChI Key

LRTHASBNAPNOLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CC(C=O)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

195.5 g (1 mole) of 2-chloro-5-trifluoromethylaniline are added to a mixture of 280 ml of concentrated HCl and 280 ml of acetic acid. After the mixture has been cooled to 0° C., 75 g of NaNO2 dissolved in 150 ml of water are slowly added to the mixture, the temperature being maintained between 0° and 3° C. At the same temperature, a mixture of 5 g of CaO and 60 g of acrolein dissolved in 250 ml of acetone is then introduced. A solution of 1 g of CuCl in 20 ml of concentrated HCl is then added; the temperature is maintained between 5° and 10° C. The evolution of nitrogen ceases after a reaction time of 1 hour. The α-chloro-β-(2-chloro-5-trifluoromethyl-phenyl)propionaldehyde is extracted by ether and washed in water. After drying and removal of the solvent the product is distilled at a reduced pressure. 135 g, corresponding to a 50% yield, of a slightly yellowish oil distilling between 98° and 100° C. at a pressure of 0.5 mm are obtained.
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
195.5 g
Type
reactant
Reaction Step Two
Quantity
280 mL
Type
reactant
Reaction Step Two
Name
Quantity
280 mL
Type
reactant
Reaction Step Two
Name
Quantity
75 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
[Compound]
Name
CaO
Quantity
5 g
Type
reactant
Reaction Step Four
Name
acrolein
Quantity
60 g
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

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